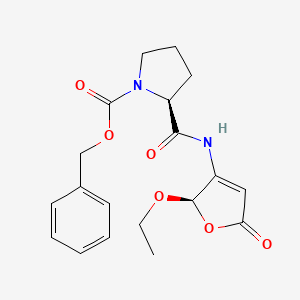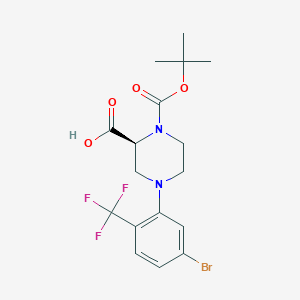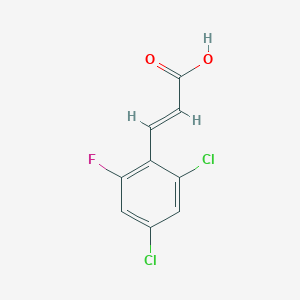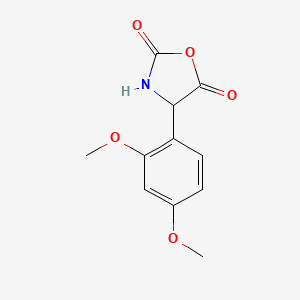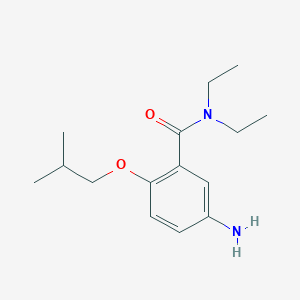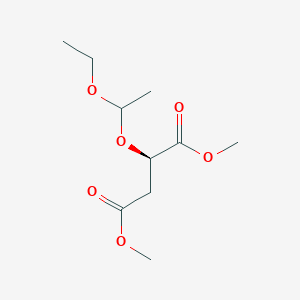
(2R)-dimethyl 2-(1-ethoxyethoxy)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-dimethyl 2-(1-ethoxyethoxy)succinate: is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of (2R)-2-hydroxy-2-(1-ethoxyethoxy)succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or ester groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, ethers.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It may also serve as a model compound for understanding metabolic pathways.
Medicine: The compound’s derivatives may have potential pharmaceutical applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in chemical manufacturing processes is significant.
Mechanism of Action
The mechanism of action of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate involves its interaction with various molecular targets. The ester and ether groups in the compound can undergo hydrolysis, leading to the formation of succinic acid derivatives and alcohols. These reactions are catalyzed by enzymes such as esterases and hydrolases. The compound’s effects are mediated through these enzymatic pathways, influencing metabolic processes and biochemical reactions.
Comparison with Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid, lacking the ether group.
Diethyl succinate: Another ester of succinic acid, with ethyl groups instead of methyl groups.
Ethyl 2-(1-ethoxyethoxy)succinate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate is unique due to the presence of both ester and ether functional groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like dimethyl succinate. Its stereochemistry (2R) also adds to its uniqueness, as it can exhibit different reactivity and interactions compared to its (2S) counterpart.
Properties
Molecular Formula |
C10H18O6 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl (2R)-2-(1-ethoxyethoxy)butanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-7(2)16-8(10(12)14-4)6-9(11)13-3/h7-8H,5-6H2,1-4H3/t7?,8-/m1/s1 |
InChI Key |
LPJKRDYMAKKKJI-BRFYHDHCSA-N |
Isomeric SMILES |
CCOC(C)O[C@H](CC(=O)OC)C(=O)OC |
Canonical SMILES |
CCOC(C)OC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


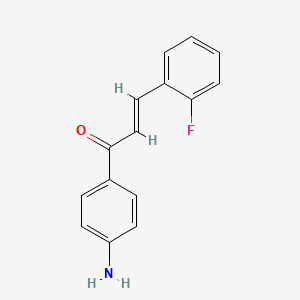
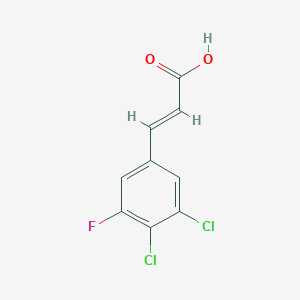
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)

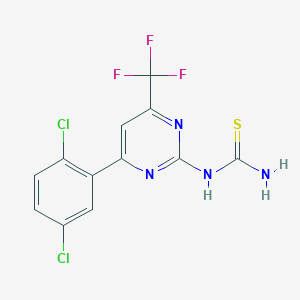
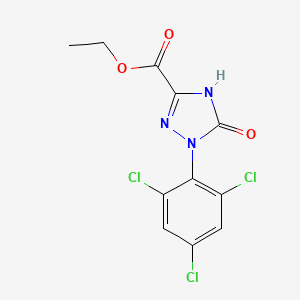
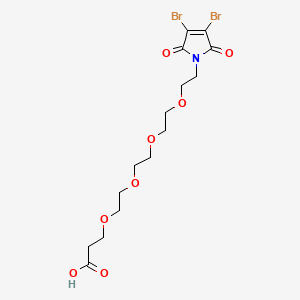
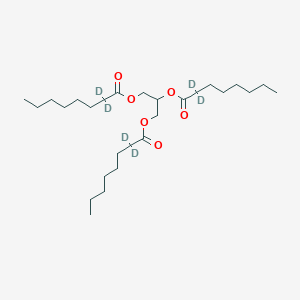
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
